

Independent Validation of Ibiglustat Hydrochloride Research: A Comparative Guide for Scientists

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Compound of Interest

Compound Name: *Ibiglustat hydrochloride*

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For researchers, scientists, and drug development professionals, this guide provides an objective comparison of **Ibiglustat hydrochloride** (Venglustat) with other substrate reduction therapies, supported by experimental data from published research. The information is presented to facilitate independent validation and inform research decisions.

Ibiglustat hydrochloride is an orally active, brain-penetrant inhibitor of glucosylceramide synthase (GCS).[1] This enzyme is critical in the synthesis of glucosylceramide, a precursor for various glycosphingolipids. By inhibiting GCS, Ibiglustat reduces the accumulation of these lipids in cells, a pathological hallmark of lysosomal storage disorders such as Gaucher disease and Fabry disease.[2][3][4][5][6] This guide compares the performance of Ibiglustat with two other GCS inhibitors, Eliglustat and Miglustat, based on available clinical trial data.

Comparative Efficacy and Safety of Substrate Reduction Therapies

The following tables summarize quantitative data from key clinical trials of Ibiglustat, Eliglustat, and Miglustat in patients with Gaucher disease and Fabry disease.

Gaucher Disease Type 1: Efficacy Data

Parameter	Ibiglustat (Venglustat) - LEAP Trial (in combination with ERT for Type 3)	Eliglustat - ENGAGE Trial (Treatment-Naïve)	Miglustat - Various Trials (Treatment- Naïve)
Spleen Volume	Not the primary focus for GD3	Mean decrease of 28% at 9 months; 66% at 4.5 years[3]	Mean decrease of 19% at 12 months
Liver Volume	Not the primary focus for GD3	Mean decrease of 5.2% at 9 months; 23% at 4.5 years[3]	Mean decrease of 12% at 12 months
Hemoglobin	Stable	Mean increase of 0.69 g/dL at 9 months; 1.4 g/dL at 4.5 years[3]	Mean increase of 0.77 g/dL at 6 months
Platelet Count	Stable	Mean increase of 32% at 9 months; 87% at 4.5 years[3]	Mean increase of 41.5 x 10 ⁹ /L at 6 months
Chitotriosidase	Median decrease of 81% in CSF at 52 weeks	Median decrease of 82% at 4.5 years[3]	Mean decrease of 38.2% at 6 months
Glucosylceramide (Plasma)	Median decrease of 78% in plasma at 52 weeks	Median decrease of 79% at 4.5 years[3]	Data not consistently reported
Glucosylsphingosine (Plasma)	Median decrease of 56% in plasma at 52 weeks	Median decrease of 84% at 4.5 years[3]	Data not consistently reported

Fabry Disease: Efficacy Data

Parameter	Ibiglustat (Venglustat) - Phase 2 Trial
Globotriaosylceramide (Gb3) in skin cells	No significant reduction at 6 months, but reduction observed after 3 years in the extension study.
Gb3 in plasma	Significant reduction observed.
Clinical Progression	No signs of clinical disease progression in kidneys, heart, brain, or nervous system over a three-year follow-up.

Safety and Tolerability Profile

Adverse Events	Ibiglustat (Venglustat)	Eliglustat	Miglustat
Common Adverse Events	Most adverse events were mild to moderate and not considered related to the study drug.	Mild to moderate adverse events, with no patients discontinuing due to them in the ENGAGE trial.	Diarrhea, weight loss, tremor, and abdominal pain are frequently reported.
Serious Adverse Events	No severe adverse events or discontinuations reported in the LEAP trial.	Well-tolerated in clinical trials.	Peripheral neuropathy has been reported, leading to discontinuation in some cases.

Experimental Protocols

Detailed methodologies for key experiments cited in the research of these substrate reduction therapies are crucial for validation.

Ibiglustat (Venglustat) - LEAP Trial (Gaucher Disease Type 3)

- Study Design: A Phase 2, open-label, single-arm, multicenter, multinational study.

- Participants: 11 adult patients with Gaucher disease type 3.
- Intervention: Oral venglustat 15 mg once daily in combination with a stable maintenance dose of imiglucerase (enzyme replacement therapy).
- Primary Endpoints: Safety and tolerability of venglustat, and the change from baseline in the concentration of glucosylceramide and glucosylsphingosine in cerebrospinal fluid (CSF) at weeks 26 and 52.
- Assessments: Plasma and CSF concentrations of venglustat, glucosylceramide, and glucosylsphingosine were measured. Neurological function was assessed using various scales.

Eliglustat - ENGAGE Trial (Gaucher Disease Type 1)

- Study Design: A Phase 3, randomized, double-blind, placebo-controlled, multinational trial.
- Participants: 40 treatment-naïve adult patients with Gaucher disease type 1.
- Intervention: Patients were randomized 1:1 to receive either eliglustat (50 mg or 100 mg twice daily, based on plasma levels) or a placebo for 9 months.
- Primary Endpoint: The primary efficacy endpoint was the percentage change in spleen volume in multiples of normal.
- Assessments: Spleen and liver volumes were measured by MRI. Hemoglobin concentration and platelet counts were determined from blood samples. Biomarkers such as chitotriosidase, glucosylceramide, and glucosylsphingosine were measured in plasma.

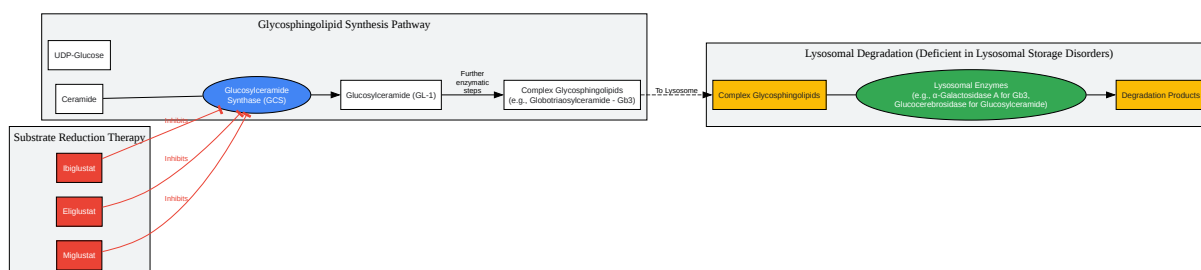
Miglustat - Clinical Trial in Gaucher Disease Type 1

- Study Design: An open-label, uncontrolled study.
- Participants: 28 adults with type I Gaucher disease.
- Intervention: 100 mg of oral miglustat three times a day for 12 months.
- Primary Endpoints: Changes in spleen and liver volumes.

- Assessments: Spleen and liver volumes were measured. Hematological markers (hemoglobin and platelets) and chitotriosidase levels were also assessed.

Visualizing the Mechanism of Action

The primary mechanism of action for Ibiglustat, Eliglustat, and Miglustat is the inhibition of glucosylceramide synthase, leading to a reduction in the synthesis of glycosphingolipids.



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Caption: Inhibition of Glucosylceramide Synthase by Substrate Reduction Therapies.

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